molecular formula C5H13ClSi B094270 n-Propyldimethylchlorosilane CAS No. 17477-29-1

n-Propyldimethylchlorosilane

Cat. No.: B094270
CAS No.: 17477-29-1
M. Wt: 136.69 g/mol
InChI Key: HXVPUKPVLPTVCQ-UHFFFAOYSA-N
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Description

n-Propyldimethylchlorosilane is an organosilicon compound that contains a silicon atom bonded to organic groups and a chlorine atom. This compound is part of the broader class of silanes, which are silicon-based compounds widely used in various industrial and scientific applications. This compound is known for its reactivity and ability to form strong bonds with both organic and inorganic substrates, making it valuable in multiple fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

n-Propyldimethylchlorosilane can be synthesized through several methods. One common approach involves the reaction of chlorodimethylsilane with propylmagnesium bromide in the presence of a catalyst. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silane compound. The reaction can be represented as follows:

ClSi(CH3)2H+C3H7MgBrClSi(CH3)2C3H7+MgBrH\text{ClSi(CH}_3\text{)}_2\text{H} + \text{C}_3\text{H}_7\text{MgBr} \rightarrow \text{ClSi(CH}_3\text{)}_2\text{C}_3\text{H}_7 + \text{MgBrH} ClSi(CH3​)2​H+C3​H7​MgBr→ClSi(CH3​)2​C3​H7​+MgBrH

Industrial Production Methods

In industrial settings, silane, chlorodimethylpropyl- is often produced through large-scale chemical processes that involve the reaction of chlorosilanes with organic reagents. The production process is carefully controlled to ensure high purity and yield of the final product. The use of advanced purification techniques, such as distillation and chromatography, helps in obtaining a high-quality compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

n-Propyldimethylchlorosilane undergoes several types of chemical reactions, including:

    Substitution Reactions: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

    Hydrosilylation: The compound can participate in hydrosilylation reactions, where it adds across carbon-carbon double bonds in the presence of a catalyst.

    Oxidation and Reduction: this compound can undergo oxidation to form silanols or siloxanes and reduction reactions to form various silane derivatives.

Common Reagents and Conditions

Common reagents used in reactions with silane, chlorodimethylpropyl- include:

    Grignard Reagents: For substitution reactions.

    Transition Metal Catalysts: For hydrosilylation reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

Major Products Formed

The major products formed from these reactions include:

    Substituted Silanes: When the chlorine atom is replaced with other functional groups.

    Siloxanes: Formed through oxidation reactions.

    Hydrosilylated Compounds: Resulting from hydrosilylation reactions.

Scientific Research Applications

n-Propyldimethylchlorosilane has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other organosilicon compounds.

    Biology: Employed in the modification of biomolecules and surfaces for enhanced biocompatibility and functionality.

    Medicine: Utilized in drug delivery systems and as a component in medical devices due to its biocompatibility.

    Industry: Applied in the production of coatings, adhesives, and sealants to improve adhesion and durability.

Comparison with Similar Compounds

Similar Compounds

  • Chlorotrimethylsilane
  • Chlorodimethylsilane
  • Chloromethylsilane

Uniqueness

n-Propyldimethylchlorosilane is unique due to its specific combination of a propyl group and a chlorine atom bonded to the silicon atom. This structure imparts distinct reactivity and properties, making it suitable for specialized applications where other silanes may not be as effective.

Properties

IUPAC Name

chloro-dimethyl-propylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13ClSi/c1-4-5-7(2,3)6/h4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXVPUKPVLPTVCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC[Si](C)(C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13ClSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9066205
Record name Silane, chlorodimethylpropyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17477-29-1
Record name Chlorodimethylpropylsilane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17477-29-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Silane, chlorodimethylpropyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017477291
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Silane, chlorodimethylpropyl-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Silane, chlorodimethylpropyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9066205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Chlorodimethylpropylsilane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.705
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name CHLORODIMETHYLPROPYLSILANE
Source FDA Global Substance Registration System (GSRS)
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